molecular formula C24H31NO4 B564893 N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester CAS No. 1356022-42-8

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester

Cat. No. B564893
CAS RN: 1356022-42-8
M. Wt: 397.515
InChI Key: VJVSRTMPQCZFKD-NQIIRXRSSA-N
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Description

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester (NBP-D-Ala-t-Bu) is an organic compound that has a wide range of applications in the scientific research community. It is a versatile molecule that has been used in various experiments, ranging from biochemistry to chemical synthesis. NBP-D-Ala-t-Bu is a derivative of the amino acid alanine, and is commonly used in biochemistry and biotechnology research to study the structure and function of proteins. This compound has also been used in chemical synthesis as a reagent for the preparation of other compounds.

Scientific Research Applications

Synthesis and Properties

  • The synthesis of chiral methylpropargyl ester monomers, including compounds related to N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester, has been explored. These monomers were polymerized to produce polymers with helical structures, demonstrating the potential for creating chiral materials with specific optical properties (Qu, Sanda, & Masuda, 2009).
  • Similar studies have been conducted on the synthesis and properties of amino acid-based polyacetylenes, which include the derivatives of this compound. These studies have provided insights into the helical conformations and optical properties of the resulting polymers (Gao, Sanda, & Masuda, 2003).

Photophysical Properties

  • Research has also been conducted on the synthesis and photophysical properties of amino acid derivatives similar to this compound. These studies focus on the fluorescent characteristics of these compounds and their potential applications in fluorescence spectroscopy (Guzow et al., 2002).

Peptide Chemistry Applications

  • The compound has been used in the synthesis of specific peptides. For example, research on the peptide Z-Aib-Aib-Aib-L-Ala-OtBu, which is related to this compound, revealed its structure and potential applications in the study of peptide conformations (Gessmann, Brückner, & Petratos, 2014).

properties

IUPAC Name

benzyl (2S)-2-[[(2R)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO4/c1-18(22(26)29-24(2,3)4)25-21(16-15-19-11-7-5-8-12-19)23(27)28-17-20-13-9-6-10-14-20/h5-14,18,21,25H,15-17H2,1-4H3/t18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVSRTMPQCZFKD-NQIIRXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)NC(CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)(C)C)N[C@@H](CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747125
Record name Benzyl (2S)-2-{[(2R)-1-tert-butoxy-1-oxopropan-2-yl]amino}-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1356022-42-8
Record name Benzyl (2S)-2-{[(2R)-1-tert-butoxy-1-oxopropan-2-yl]amino}-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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